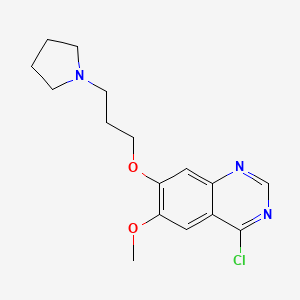

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Overview

Description

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is a quinazoline derivative with a pyrrolidine-substituted propoxy side chain at position 7 and a methoxy group at position 4. This compound serves as a critical intermediate in synthesizing tyrosine kinase inhibitors, particularly cediranib, a vascular endothelial growth factor receptor (VEGFR) inhibitor . Its molecular formula is C₁₉H₂₃ClN₄O₂ (free base), and it features a chloro group at position 4, which enhances electrophilic reactivity for further functionalization . The compound’s structural flexibility allows modifications to optimize pharmacokinetic and pharmacodynamic properties in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 4-chloro-6-hydroxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.

Reduction: Formation of 6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.

Substitution: Formation of 4-substituted-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H20ClN3O2

- Molecular Weight : 321.8019 g/mol

- CAS Number : [Not specified in the search results]

The compound features a quinazoline core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Kinase Modulation

One of the primary applications of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is its role as a kinase inhibitor. Kinases are enzymes that phosphorylate other proteins, playing crucial roles in signal transduction pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis.

- Target Kinases : The compound has shown efficacy in modulating several receptor tyrosine kinases, including c-Met, KDR (VEGFR2), c-Kit, flt-3, and flt-4. These kinases are implicated in various cancers and other diseases characterized by abnormal cell growth and migration .

Anticancer Potential

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. They act by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

- Mechanism of Action : The inhibition of specific kinases leads to the disruption of signaling pathways essential for tumor growth and metastasis. For instance, c-Met inhibition has been linked to reduced cell migration and invasion in cancer models .

Therapeutic Applications

The compound is being investigated for potential therapeutic applications in treating conditions associated with aberrant kinase activity:

- Cancer Types : It may be effective against various cancers, including renal cell carcinoma, colon cancer, and T-cell lymphoma .

- Other Conditions : Beyond oncology, there is potential for use in treating diseases characterized by excessive cellular proliferation or migration.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits the growth of cancer cell lines expressing high levels of target kinases. For example, inhibition of c-Met was shown to significantly reduce cell viability in renal cancer cell lines.

- In Vivo Studies : Animal models treated with this quinazoline derivative exhibited reduced tumor sizes compared to control groups. These findings support its potential as a therapeutic agent in clinical settings.

- Pharmaceutical Formulations : Research is ongoing to develop formulations that enhance the bioavailability and efficacy of this compound when administered systemically .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituents on the propoxy side chain (position 7) and the quinazoline core. Below is a comparative analysis:

Notes:

Biological Activity

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is a compound belonging to the quinazoline class, which has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

- Molecular Formula : C16H20ClN3O2

- Molecular Weight : 321.8019 g/mol

- CAS Number : Not specified in the results but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cancer progression. This compound has been shown to interact with the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Inhibition of this pathway can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Efficacy in Cancer Research

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a promising candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Miapaca2 (Pancreatic) | 5.2 | PI3K/Akt/mTOR inhibition | |

| DU145 (Prostate) | 6.8 | EGFR inhibition | |

| A549 (Lung) | 4.5 | Tubulin polymerization inhibition |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted by Zhang et al. involved synthesizing various quinazoline derivatives, including this compound, which were tested against pancreatic and prostate cancer cell lines. The results indicated that the compound exhibited enhanced antitumor activity compared to traditional chemotherapeutics like gefitinib . -

Mechanistic Insights :

Another research effort explored the dual inhibition of kinase activity and tubulin polymerization by quinazoline derivatives. The findings revealed that compounds similar to this compound could disrupt microtubule dynamics, a critical process for cancer cell division .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of the chlorine atom in the quinazoline core with appropriate alkoxy-pyrrolidine derivatives. For example, describes a reflux reaction in isopropanol (4 hours) with a 84% yield after recrystallization from ethanol. Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols.

- Temperature : Reflux conditions (~80–100°C) are critical for complete substitution.

- Catalyst/base : Use of potassium carbonate (K₂CO₃) or triethylamine (TEA) improves deprotonation of hydroxyl intermediates.

Contradictions in yield (e.g., 35–76% in ) arise from variations in solvent purity, reaction time, and stoichiometric ratios.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- ¹H-NMR : Key signals include methoxy protons at δ 4.07 ppm and pyrrolidine protons at δ 2.38–3.80 ppm (as in ).

- Mass spectrometry (MS) : The molecular ion peak [M+H]+ at m/z 405.1 confirms molecular weight alignment ( ).

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C₁₆H₂₀ClN₃O₂ requires C 59.72%, H 6.26%, N 13.06%, Cl 11.01%).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C for short-term use ( ). For long-term stability, aliquot and store at –20°C in amber vials to prevent hydrolysis of the chloro-quinazoline moiety ( ).

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Low yields (e.g., 2–5% in ) often stem from side reactions (e.g., dimerization or decomposition). Mitigation strategies include:

- Intermediate purification : Use column chromatography or recrystallization after each step.

- Protecting groups : Temporarily protect reactive sites (e.g., methoxy groups) to prevent undesired substitutions.

- High-throughput screening : Optimize solvent/base combinations using automated platforms.

Q. What structural modifications enhance antitumor activity in quinazoline derivatives, and how does this compound compare?

- Alkoxy chain length : Longer chains (e.g., 3-pyrrolidin-1-ylpropoxy vs. methoxy) improve solubility and target binding (e.g., EGFR inhibition).

- Substituent positioning : Methoxy at C6 and chloro at C4 are critical for kinase inhibition ( ).

- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring size may enhance steric accessibility in receptor pockets ( ).

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:

- Dose-response validation : Test multiple concentrations (IC₅₀) in parallel assays.

- HPLC purity checks : Ensure >95% purity ( ) to exclude confounding effects from byproducts.

- Target validation : Use siRNA or CRISPR to confirm target specificity in cellular models.

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Methodological Answer : Scaling requires:

Properties

IUPAC Name |

4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBUDLCZXCWIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456758 | |

| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199327-69-0 | |

| Record name | 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.